molecular formula C16H11BrN2OS B3036456 (2-Anilino-1,3-thiazol-5-yl)(4-bromophenyl)methanone CAS No. 343376-31-8

(2-Anilino-1,3-thiazol-5-yl)(4-bromophenyl)methanone

Cat. No.: B3036456
CAS No.: 343376-31-8
M. Wt: 359.2 g/mol
InChI Key: WNMNBSYLAANJNQ-UHFFFAOYSA-N
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Description

(2-Anilino-1,3-thiazol-5-yl)(4-bromophenyl)methanone: is an organic compound with the molecular formula C16H11BrN2OS. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with an aniline group and a bromophenyl group.

Future Directions

The development of new thiazole derivatives with improved properties and lesser side effects is an active area of research . The design and development of different thiazole derivatives present the up-to-date development on this scaffold . The new computational insights presented in studies are expected to be valuable for the guidelines and development of new potent CDK2 inhibitors .

Biochemical Analysis

Biochemical Properties

(2-Anilino-1,3-thiazol-5-yl)(4-bromophenyl)methanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with cyclin-dependent kinases (CDKs), particularly CDK2 and CDK7 . These interactions are crucial as CDKs are involved in regulating cell cycle progression. The compound’s binding to these enzymes can inhibit their activity, leading to potential therapeutic applications in cancer treatment.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CDK2 can lead to cell cycle arrest, thereby inhibiting cell proliferation . Additionally, the compound’s impact on gene expression can result in the downregulation of oncogenes and the upregulation of tumor suppressor genes, contributing to its anticancer properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of CDK2 and CDK7, inhibiting their kinase activity . This inhibition prevents the phosphorylation of target proteins necessary for cell cycle progression. Furthermore, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can form over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on CDKs, leading to sustained cell cycle arrest and reduced cell proliferation in both in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism can lead to the formation of active metabolites that retain biological activity. Additionally, its effects on metabolic flux and metabolite levels can influence cellular energy production and biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. Its localization within cells can also be influenced by its interactions with intracellular transport proteins.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be found in the cytoplasm and nucleus, where it interacts with target proteins and exerts its biological effects . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Anilino-1,3-thiazol-5-yl)(4-bromophenyl)methanone typically involves the reaction of 2-aminothiazole with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

(2-anilino-1,3-thiazol-5-yl)-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2OS/c17-12-8-6-11(7-9-12)15(20)14-10-18-16(21-14)19-13-4-2-1-3-5-13/h1-10H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMNBSYLAANJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(S2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101215097
Record name (4-Bromophenyl)[2-(phenylamino)-5-thiazolyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101215097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343376-31-8
Record name (4-Bromophenyl)[2-(phenylamino)-5-thiazolyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343376-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl)[2-(phenylamino)-5-thiazolyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101215097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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